4,4'-Dicyanobibenzyl
Overview
Description
4,4'-Dicyanobibenzyl is a chemical compound with the molecular formula C₁₆H₁₂N₂ and a molecular weight of 232.28 g/mol. It is also known by its IUPAC name, 4-[2-(4-cyanophenyl)ethyl]benzonitrile. This compound is characterized by its light beige to beige-brown crystalline powder appearance and has a melting point of 198-203°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4'-Dicyanobibenzyl can be synthesized through various synthetic routes, including the following:
Condensation Reaction: This involves the reaction of 4-cyanophenylacetic acid with benzene in the presence of a strong acid catalyst.
Cross-Coupling Reaction: This method uses palladium-catalyzed cross-coupling reactions between 4-cyanophenylboronic acid and benzyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4'-Dicyanobibenzyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed.
Major Products Formed:
Oxidation: this compound carboxylic acid.
Reduction: 4,4'-Dicyanobibenzylamine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4,4'-Dicyanobibenzyl has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in the study of molecular interactions and binding studies.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
4,4'-Dicyanobibenzyl is similar to other compounds such as 4,4'-Dicyanophenylmethane and 4,4'-Dicyanobiphenyl. it is unique in its structure and reactivity, which allows for distinct applications and properties. The presence of the ethyl bridge in this compound differentiates it from its counterparts and contributes to its unique chemical behavior.
Comparison with Similar Compounds
4,4'-Dicyanophenylmethane
4,4'-Dicyanobiphenyl
4,4'-Dicyanobiphenylmethane
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Properties
IUPAC Name |
4-[2-(4-cyanophenyl)ethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAJACMXZILVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC=C(C=C2)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369322 | |
Record name | 4,4'-DICYANOBIBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4381-02-6 | |
Record name | 4,4'-DICYANOBIBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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